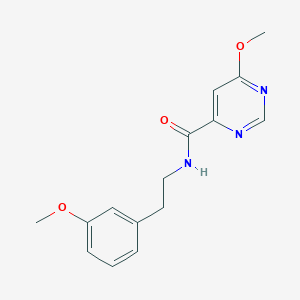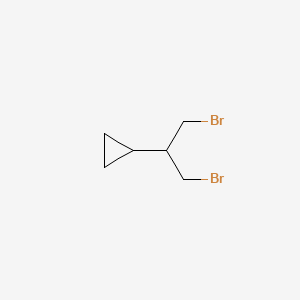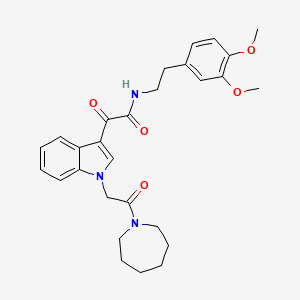
2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, often starting from chiral amino acids or other suitable precursors. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with opioid kappa agonist properties was described, starting from chiral amino acids and introducing various alkyl and aryl substituents . Similarly, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by an N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . These methods could potentially be adapted for the synthesis of "2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography. For instance, the crystal packing of a thiophene-based acetamide was stabilized by hydrogen bonds, and its structure was further investigated using DFT methods . Another study provided insights into the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, revealing intramolecular hydrogen bonding and intermolecular interactions . These techniques could be used to analyze the molecular structure of "2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide."
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give different compounds, suggesting a versatile reactivity that could be relevant for the target compound . The reactivity of such compounds can be influenced by their functional groups and the presence of electron-withdrawing or electron-donating substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For instance, the anticonvulsant activity of certain acetamide derivatives was attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . The solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide in different solvents indicate the influence of solvent polarity on the compound's properties . These properties are important for understanding the potential applications of "2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide" in various fields, including pharmaceuticals.
Scientific Research Applications
Green Light on Ketamine: On-Road Safety Considerations
Ketamine, a derivative within the same chemical family, demonstrates diverse clinical applications including its use as an analgesic, sedative, and antidepressant. Its pharmacological action as an N-methyl-d-aspartate (NMDA) receptor antagonist underpins its efficacy across these applications. Despite its clinical utility, the psychoactive effects of ketamine, such as cognitive deficits, necessitate a careful assessment of its implications on activities requiring high cognitive function like driving (Hayley et al., 2015).
Synthesis and Analogs of Ketamine
The synthesis and exploration of ketamine and related analogs have been a focal point of research, highlighting the compound's significance in emergency and pediatric care. Recent interest has surged around its rapid-acting antidepressant effects, prompting a reevaluation of its potential across various medical disciplines (Jose, Dimitrov, & Denny, 2018).
Mechanistic Insights into Ketamine's Enantiomers
Research into the enantiomers of ketamine, facilitated by capillary electrophoresis and other sophisticated techniques, has provided a deeper understanding of its chiral pharmacodynamics. These studies underscore the importance of molecular orientation in the drug's efficacy and safety profile, offering a path toward more targeted therapeutic applications (Chankvetadze et al., 2002).
Novel Derivatives of Ketamine
Innovative research has led to the synthesis of new ketamine derivatives, showcasing the versatility of its core structure for the development of potential therapeutic agents. These derivatives are explored for various pharmacological effects, including their potential analgesic and anesthetic properties, highlighting the ongoing interest in expanding the clinical utility of ketamine-based compounds (Masaud et al., 2022).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-6-2-3-7-13(12)20-10-14(19)18-15(11-17)8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWOFQMAIVRDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)
![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)
![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)


![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)
![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)

![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)

![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)
![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)